molecular formula C28H29ClFN5O7 B194724 Afatinib dimaleate CAS No. 850140-73-7

Afatinib dimaleate

Cat. No.: B194724
CAS No.: 850140-73-7
M. Wt: 602.0 g/mol
InChI Key: LIENDGDDWJRJLO-WFFUCRSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afatinib dimaleate is a second-generation, irreversible tyrosine kinase inhibitor (TKI) targeting the ErbB family of receptors, including EGFR (epidermal growth factor receptor), HER2 (human epidermal growth factor receptor 2), and HER3. It is formulated as a dimaleate salt (C₃₂H₃₃ClFN₅O₁₁; molecular weight 718.1 g/mol; CAS 850140-73-7) to enhance stability and solubility . Approved in 2013 by the FDA, it is indicated for first-line treatment of metastatic non-small cell lung cancer (NSCLC) with activating EGFR mutations (e.g., exon 19 deletions, exon 21 L858R substitutions) . Marketed as Gilotrif® (USA) and Giotrif® (EU/Asia), it is administered orally at 40 mg once daily, achieving peak plasma concentrations within 2–5 hours .

Afatinib covalently binds to EGFR/HER2 kinase domains, irreversibly inhibiting autophosphorylation and downstream signaling. Preclinical studies show high tissue distribution (volume of distribution: 12.4–16.2 L/kg in minipigs/rats) and moderate protein binding (92% in animals; 79.6% to human serum albumin) . Metabolism involves non-enzymatic conjugation with cysteine via Michael addition, resulting in fecal excretion (85%) and minimal renal clearance (4%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of afatinib dimaleate involves several key steps:

Industrial Production Methods

The industrial production of this compound is optimized to ensure high yield and quality. The process involves a controlled, efficient, and robust three-stage manufacturing process, which includes nitro-reduction, amidation, and salification. This method is scalable and suitable for large-scale production .

Chemical Reactions Analysis

Afatinib dimaleate undergoes several types of chemical reactions:

Common reagents used in these reactions include reducing agents, amidating agents, and condensing agents. The major products formed from these reactions are intermediates that eventually lead to the formation of this compound .

Scientific Research Applications

Afatinib dimaleate has a wide range of scientific research applications:

Mechanism of Action

Afatinib dimaleate works by irreversibly inhibiting the kinase domains of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). This inhibition prevents tyrosine kinase autophosphorylation, which is essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Afatinib dimaleate belongs to the 4-anilinoquinazoline class of TKIs, alongside gefitinib, erlotinib, lapatinib, and dacomitinib. Key differentiating factors include generation, target specificity, binding mechanism, and clinical efficacy (Table 1).

Table 1: Structural and Pharmacological Comparison of EGFR TKIs

Compound Generation Targets Binding Mechanism Key Indications Notable Trials
This compound 2nd EGFR, HER2, HER4 Irreversible EGFR+ NSCLC LUX-Lung 7
Gefitinib 1st EGFR Reversible EGFR+ NSCLC IPASS
Erlotinib 1st EGFR Reversible NSCLC, pancreatic cancer BR.21
Osimertinib 3rd EGFR (incl. T790M) Irreversible EGFR T790M+ NSCLC FLAURA
Dacomitinib 2nd EGFR, HER2, HER4 Irreversible EGFR+ NSCLC ARCHER 1050

Key Differences:

Target Spectrum :

  • Afatinib inhibits EGFR, HER2, and HER4, blocking both homodimerization and heterodimerization (e.g., EGFR-HER3 transphosphorylation) .
  • Gefitinib/erlotinib (1st-gen) selectively target EGFR, while osimertinib (3rd-gen) adds T790M resistance mutation coverage .

Binding Mechanism :

  • Afatinib’s covalent binding confers prolonged inhibition, reducing the risk of competitive displacement by ATP compared to reversible 1st-gen TKIs .

Clinical Efficacy :

  • In the LUX-Lung 8 trial, afatinib improved median progression-free survival (PFS: 2.6 vs. 1.9 months) and overall survival (OS: 7.9 vs. 6.8 months) over erlotinib in squamous NSCLC .
  • Compared to gefitinib in LUX-Lung 7, afatinib showed superior PFS (11.0 vs. 10.9 months; HR 0.73) but similar OS .

Pharmacokinetics :

  • Afatinib’s fecal-dominated excretion (85%) contrasts with gefitinib’s higher renal clearance (≤10% unchanged in urine) .
  • Bioavailability in humans is near-complete (BCS class I/III), whereas 1st-gen TKIs exhibit variable absorption influenced by gastric pH .

Table 2: Pharmacokinetic Profiles of Selected TKIs

Parameter This compound Gefitinib Erlotinib Osimertinib
Bioavailability ~100% 60% 60–70% 70%
Tmax (hours) 2–5 3–7 4 3–6
Protein Binding 92% (preclinical) 90% 93% 95%
Primary Excretion Fecal (85%) Fecal (86%) Fecal (83%) Fecal (68%)
Half-life (hours) 37 48 14–20 48
Metabolism Non-enzymatic CYP3A4 CYP3A4/CYP1A2 CYP3A4

Research Findings and Clinical Implications

Combination Therapy: Phase II/III trial S1403 (NCT01532089) evaluates afatinib ± cetuximab (EGFR monoclonal antibody) in EGFR+ NSCLC. Preliminary data suggest enhanced PFS with combination therapy, though toxicity (e.g., rash, diarrhea) remains a concern .

Bioequivalence :

  • A 2024 study confirmed bioequivalence between generic and branded afatinib (90% CIs for AUC₀–t: 93.34–103.92%; Cmax: 90.26–105.52%), supporting cost-effective alternatives .

Common resistance pathways include MET amplification and HER2 mutations, necessitating sequential use with 3rd-gen TKIs (e.g., osimertinib) .

Novel Formulations: Polymorphic and amorphous forms of this compound (e.g., crystalline Form A, amorphous solid dispersions) improve stability and dissolution rates, addressing solubility challenges .

Biological Activity

Afatinib dimaleate is a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific mutations in the EGFR gene. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant clinical studies.

Afatinib functions by irreversibly binding to the active sites of EGFR and HER2, inhibiting their kinase activities. This action leads to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound exhibits dual specificity, effectively targeting both wild-type and mutant forms of EGFR, including those that are resistant to other tyrosine kinase inhibitors like erlotinib.

Key Characteristics:

  • IC50 Values : Afatinib shows varying potency against different EGFR mutations:
    • EGFR L858R: 0.4 nM
    • Wild-type EGFR: 0.5 nM
    • EGFR L858R/T790M: 10 nM
    • HER2: 14 nM
    • HER4: 1 nM .

Efficacy in Clinical Studies

Afatinib has been extensively studied for its efficacy in NSCLC. One pivotal study compared afatinib with standard chemotherapy regimens (cisplatin/gemcitabine) and demonstrated significant improvements in progression-free survival (PFS).

Clinical Findings:

  • Progression-Free Survival :
    • Median PFS for afatinib was significantly longer than for chemotherapy, with an increment of 5.4 months noted in independent assessments.
  • Subgroup Analysis :
    • The benefit was more pronounced in patients with common EGFR mutations compared to those with other mutations .

Case Studies

Several case studies have highlighted the effectiveness of afatinib in clinical practice:

  • Case Study A : A patient with advanced NSCLC harboring an EGFR L858R mutation experienced a dramatic reduction in tumor size after initiating treatment with afatinib, leading to a sustained response over several months.
  • Case Study B : In a cohort study involving patients with T790M mutations, afatinib demonstrated superior efficacy compared to first-generation TKIs, showcasing its role as a second-line treatment option .

Immunomodulatory Effects

Recent research has also indicated that afatinib may exert immunomodulatory effects. A study revealed that afatinib inhibited T-cell activation and proliferation, suggesting potential implications for its use in combination therapies . This finding emphasizes the need for further investigation into how afatinib interacts with the immune system.

Safety Profile

The safety profile of afatinib has been assessed in multiple clinical trials. Common adverse effects include:

  • Diarrhea
  • Rash
  • Nausea
  • Fatigue
  • Stomatitis

These side effects are generally manageable, allowing patients to continue treatment without significant interruptions .

Summary Table of Biological Activity

Characteristic Value
Target Receptors EGFR, HER2
IC50 (L858R) 0.4 nM
IC50 (Wild-type) 0.5 nM
IC50 (L858R/T790M) 10 nM
Median PFS Improvement +5.4 months compared to chemotherapy
Common Side Effects Diarrhea, rash, nausea

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of afatinib dimaleate in targeting EGFR/HER2 signaling pathways?

this compound acts as an irreversible inhibitor of EGFR (wild-type and mutants like L858R/T790M) and HER2, forming covalent bonds with cysteine residues in the kinase domains. Its potency is demonstrated by IC50 values of 0.5 nM (EGFRwt), 0.4 nM (EGFRL858R), 10 nM (EGFRL858R/T790M), and 14 nM (HER2), making it 100-fold more effective against gefitinib-resistant T790M mutations compared to first-generation inhibitors . Methodologically, kinase inhibition is validated via radiometric assays measuring ATP competition, while cellular efficacy is assessed using proliferation assays (e.g., MTT) in models like NSCLC cell lines expressing EGFR mutations .

Q. What in vitro and in vivo models are commonly used to evaluate this compound's efficacy?

Common in vitro models include HER2-positive cell lines (e.g., NCI-N87 for gastric cancer, MDA-MB-453 for breast cancer) and EGFR-mutant NSCLC lines (e.g., PC-9 with exon 19 deletions). In vivo studies utilize xenograft models in immunodeficient mice, with tumor growth inhibition monitored via caliper measurements or bioluminescence imaging. Pharmacokinetic (PK) parameters, such as bioavailability and half-life, are assessed in healthy subjects using crossover trials with LC-MS/MS for plasma concentration analysis .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Researchers should adhere to GHS07 guidelines: use PPE (gloves, goggles), avoid inhalation of aerosols, and work in ventilated fume hoods. Contaminated surfaces require decontamination with ethanol or detergent. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Waste disposal must comply with hazardous material regulations .

Advanced Research Questions

Q. How can conflicting data on afatinib's efficacy against EGFR T790M mutations be resolved in preclinical vs. clinical studies?

Preclinical studies report high potency (IC50 = 10 nM for L858R/T790M), but clinical efficacy may vary due to tumor heterogeneity or compensatory pathways. Researchers should validate findings using orthotopic xenograft models that mimic tumor microenvironments and incorporate longitudinal biopsies to assess mutation prevalence. Comparative genomic profiling (e.g., NGS) of patient-derived samples can identify co-occurring resistance mechanisms (e.g., MET amplification) .

Q. What methodologies are used to investigate afatinib-induced autophagy, and how does this process impact therapeutic outcomes?

Autophagy is measured via LC3-II/LC3-I ratio quantification (immunoblotting) and fluorescent microscopy (e.g., GFP-LC3 puncta formation). Transcriptome analysis (RNA-seq) identifies autophagy-related genes (e.g., ATG5, BECN1) modulated by afatinib. While autophagy may initially suppress tumor growth, prolonged activation can promote resistance. Combining afatinib with chloroquine (autophagy inhibitor) in in vivo models improves survival, suggesting context-dependent therapeutic strategies .

Q. How are bioequivalence studies designed to ensure pharmacokinetic equivalence between generic and branded afatinib formulations?

Bioequivalence trials use randomized, open-label, single-dose crossover designs in healthy subjects (n ≥ 32). Blood samples are collected up to 120 hours post-dose, and PK parameters (AUC0–t, Cmax) are analyzed via non-compartmental methods. The 90% confidence intervals for geometric mean ratios (test/reference) must fall within 80–125%. Safety is assessed through adverse event monitoring and laboratory tests .

Q. What clinical trial strategies evaluate afatinib in combination therapies for resistant cancers?

Phase II trials (e.g., NCT trials for refractory multiple myeloma) employ adaptive designs with endpoints like progression-free survival (PFS) and overall survival (OS). For EGFR T790M-positive NSCLC, afatinib is combined with osimertinib (third-generation TKI) to target residual mutant clones. Synergy is assessed via Chou-Talalay combination indices in in vitro models, while dose escalation follows a 3+3 design to determine MTD .

Q. How do afatinib's physicochemical properties influence its pharmacokinetics and target engagement?

Afatinib's molecular weight (718.08 g/mol) and hydrophilicity (logP = 3.1) affect oral bioavailability (~50%) and plasma protein binding (95%). The dimaleate salt enhances solubility, while the acrylamide group enables irreversible EGFR binding. PK studies in rats show linear exposure (AUC0–∞) up to 50 mg/kg, with a half-life of 14 hours. These properties are optimized using in silico ADME tools (e.g., GastroPlus) .

Q. What experimental models elucidate afatinib resistance mechanisms, and how are these findings translated clinically?

Resistance is modeled using CRISPR-edited Ba/F3 cells expressing EGFR T790M/C797S mutations or patient-derived xenografts (PDXs) with acquired resistance. RNA-seq reveals upregulation of bypass pathways (e.g., HER3/PI3K). Clinically, liquid biopsies (ctDNA analysis) monitor resistance mutations, guiding sequential therapy with MET or MEK inhibitors .

Q. How are clinical endpoints like OS and PFS statistically validated in afatinib trials?

In the LUX-Lung 8 trial, OS (median 7.9 vs. 6.8 months for erlotinib) and PFS (2.6 vs. 1.9 months) were analyzed using Kaplan-Meier curves and Cox proportional hazards models (HR = 0.81, 95% CI: 0.69–0.95). Stratification factors (e.g., EGFR mutation type) ensure balanced randomization, while log-rank tests assess significance (p < 0.05) .

Properties

CAS No.

850140-73-7

Molecular Formula

C28H29ClFN5O7

Molecular Weight

602.0 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1

InChI Key

LIENDGDDWJRJLO-WFFUCRSMSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O

Appearance

Solid Powder

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
afatinib
afatinib dimaleate
afatinib maleate
BIBW 2992
BIBW 2992 MA2
BIBW 2992MA2
BIBW-2992
BIBW-2992-MA2
BIBW-2992MA2
BIBW2992
BIBW2992 MA2
Gilotrif

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Afatinib dimaleate
Afatinib dimaleate
Afatinib dimaleate
Afatinib dimaleate
Afatinib dimaleate
Afatinib dimaleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.